4-Chlorophenyl isocyanate
Overview
Description
4-Chlorophenyl isocyanate is an organic compound with the molecular formula C7H4ClNO. It is a colorless to yellow liquid or crystalline solid with a sharp, irritating odor. This compound is primarily used as an intermediate in the synthesis of various chemicals, including pharmaceuticals, pesticides, and polymers .
Mechanism of Action
Target of Action
4-Chlorophenyl isocyanate is a chemical compound that primarily targets amines . It reacts with amines to form urea derivatives . The compound’s primary role is as a reagent in the synthesis of various organic compounds .
Mode of Action
The compound interacts with its targets (amines) through a process known as nucleophilic addition . In this reaction, the nitrogen atom in the amine acts as a nucleophile and attacks the electrophilic carbon in the isocyanate group of this compound . This results in the formation of a carbamic acid intermediate, which then rearranges to form a urea derivative .
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on the specific amines it interacts with . As a reagent, it can be used to modify amines in various biochemical pathways, potentially altering their downstream effects .
Pharmacokinetics
It’s known that the compound is sensitive to moisture and can hydrolyze in water . This suggests that its bioavailability could be influenced by factors such as humidity and the presence of water .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its ability to modify amines . By reacting with amines to form urea derivatives, it can alter the properties and functions of these molecules . The specific effects would depend on the particular amines involved .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is sensitive to moisture and can decompose in water . Therefore, humidity and the presence of water can affect its stability and reactivity . Additionally, it’s worth noting that the compound is classified as a hazardous material, with potential risks to the respiratory system .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chlorophenyl isocyanate can be synthesized through several methods. One common method involves the reaction of 4-chloroaniline with phosgene in the presence of a base. The reaction is typically carried out in an inert solvent such as toluene at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods: In industrial settings, this compound is produced by reacting 4-chloroaniline with phosgene in a continuous flow reactor. The reaction mixture is then heated to around 105°C to complete the reaction. The product is purified by distillation under reduced pressure to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Chlorophenyl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Cycloaddition Reactions: It can undergo [2+2] cycloaddition reactions with alkenes to form bicyclic β-lactams.
Common Reagents and Conditions:
Amines: React with this compound to form ureas under mild conditions.
Alcohols: React with this compound to form carbamates, typically in the presence of a base.
Dihydrofuran: Reacts with this compound in a [2+2] cycloaddition reaction to form bicyclic β-lactams.
Major Products:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Bicyclic β-lactams: Formed from the cycloaddition reaction with alkenes.
Scientific Research Applications
4-Chlorophenyl isocyanate is widely used in scientific research due to its versatility in chemical synthesis. Some of its applications include:
Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Used in the production of polymers, coatings, adhesives, and sealants.
Comparison with Similar Compounds
4-Chlorophenyl isocyanate can be compared with other phenyl isocyanates, such as:
- 4-Methoxyphenyl isocyanate
- p-Tolyl isocyanate
- Phenyl isocyanate
- 4-Bromophenyl isocyanate
- Benzyl isocyanate
- 4-(Trifluoromethyl)phenyl isocyanate
- 3-Chlorophenyl isocyanate
- 4-Fluorophenyl isocyanate
Uniqueness: this compound is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and the properties of the resulting products. The chlorine atom can also participate in additional reactions, such as nucleophilic aromatic substitution, providing further synthetic versatility .
Properties
IUPAC Name |
1-chloro-4-isocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO/c8-6-1-3-7(4-2-6)9-5-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAKRBAJFHTIEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO | |
Record name | P-CHLOROPHENYL ISOCYANATE | |
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DSSTOX Substance ID |
DTXSID7040732 | |
Record name | 4-Chlorophenyl isocyanate | |
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Molecular Weight |
153.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
P-chlorophenyl isocyanate appears as colorless to yellow liquid or crystals. Used as an intermediate in pesticide and pharmaceutical manufacture., Colorless to yellow liquid or white solid; [Hawley] White crystalline solid; mp = 29-31 deg C; [MSDSonline] | |
Record name | P-CHLOROPHENYL ISOCYANATE | |
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Record name | 4-Chlorophenyl isocyanate | |
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Boiling Point |
204 °C, BP: 116 °C at 45 mm Hg | |
Record name | 4-Chlorophenyl Isocyanate | |
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Flash Point |
110 °C, 230 °F | |
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Record name | 4-Chlorophenyl Isocyanate | |
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Solubility |
Soluble in organic solvents | |
Record name | 4-Chlorophenyl Isocyanate | |
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Density |
Density: 1.25 g/cu cm at 40 °C | |
Record name | 4-Chlorophenyl Isocyanate | |
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Vapor Pressure |
95.4 [mmHg], VP: 95.4 mm Hg at 20 °C, 19.4 mm Hg at 25 °C (extrapolated) | |
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Color/Form |
Colorless to slightly yellow liquid or crystals, White solid or crystals | |
CAS No. |
104-12-1 | |
Record name | P-CHLOROPHENYL ISOCYANATE | |
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Record name | P-CHLOROPHENYL ISOCYANATE | |
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Melting Point |
31.3 °C | |
Record name | 4-Chlorophenyl Isocyanate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1331 | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some greener alternatives to using phosgene in the synthesis of 4-chlorophenyl isocyanate?
A1: Research highlights dimethyl carbonate (DMC) as a promising "Green Chemical" substitute for phosgene in synthesizing this compound. []
Q2: What is a notable characteristic of the copolymerization of methoxyallene with this compound?
A2: This copolymerization, proceeding through a zwitterionic mechanism, yields a polyamide with highly reactive exo-methylene groups attached to its backbone. This process is also marked by the formation of β-lactam derivatives. []
Q3: What is the optimal temperature range for the synthesis of this compound using triphosgene and p-chloroaniline?
A3: The optimal temperature range for this reaction, using 1,2-dichloroethane as the solvent, is between 75°C and 82°C. []
Q4: What are the major thermal degradation products of diflubenzuron, an insecticide containing a this compound moiety?
A4: Gas chromatography-mass spectrometry analysis reveals that diflubenzuron decomposes into this compound, 4-chloroaniline, and 2,6-difluorobenzamide when subjected to heat. Interestingly, no difluorobenzoic acid is formed, indicating a different bond cleavage mechanism compared to base-catalyzed hydrolysis or microbial degradation. []
Q5: How can this compound be utilized in the synthesis of heterocyclic compounds?
A5: this compound serves as a key building block in synthesizing various heterocyclic compounds. For instance, it reacts with iminophosphorane 3 to yield carbodiimide 4, which can be further cyclized to form thienopyridopyrimidine derivatives (compounds 5) with potential fungicidal activity. [, ] Additionally, it's used in synthesizing imidazolidinethiones [], quinazolone derivatives with potential antibacterial properties [], and thieno[3′,2′: 5,6]pyrido[4,3-d]pyrimidin-4(3H)-ones. []
Q6: How does this compound contribute to the development of thermal latent initiators for polymerization?
A6: N-aryl-N′-pyridyl ureas, synthesized by reacting 4-aminopyridine with this compound (among other isocyanates), act as thermal latent initiators for the ring-opening polymerization of diglycidyl ether of bisphenol A (DGEBA). The electron density of the aromatic ring in these ureas, influenced by the substituent, directly impacts the initiation temperature of the polymerization. []
Q7: Can this compound be used to create polymeric protecting groups?
A7: Yes, researchers have successfully synthesized 1-[2-(4-chloroanilinocarbonyloxy)-2-methylpropyl]-3-methacryloylurea (4) by reacting 1-(2-hydroxy-2-methylpropyl)-3-methacryloylurea (3) with this compound. This compound acts as a modified tert-butoxycarbonyl (BOC)-type amino-protecting group and can undergo homo- and copolymerization with methyl methacrylate. []
Q8: What is the role of this compound in the synthesis of isothiocyanates from primary nitroalkanes?
A8: this compound, in conjunction with thiourea and a catalytic amount of triethylamine, facilitates the conversion of primary nitroalkanes to isothiocyanates in moderate yields. []
Q9: How does water affect the stability of this compound?
A9: this compound undergoes hydrolysis in diethyl ether solutions, with the rate dependent on the water concentration. The hydrolysis, proceeding through a two-stage process, ultimately yields 4-chloroaniline as the final organic product. []
Q10: What happens to Monuron, a herbicide containing a this compound moiety, when exposed to sunlight in the presence of titanium dioxide?
A10: Photocatalytic degradation of Monuron in aqueous titanium dioxide dispersions under simulated solar irradiation leads to its mineralization. This process breaks down Monuron into carbon dioxide, chloride ions, and nitrate ions, with this compound identified as a key intermediate. []
Q11: How does this compound interact with DNA?
A11: this compound can form adducts with DNA bases, including 2'-deoxyadenosine, 2'-deoxyguanosine, and 2'-deoxycytidine. This interaction has led to the development of analytical techniques, such as LC-MS/MS, for detecting these adducts and studying the potential biological impact of isocyanate exposure. []
Q12: Can this compound derivatives be used as potential dosimeters for isocyanate exposure?
A12: Research suggests that adducts formed between this compound and amino acids, peptides, or proteins could serve as potential dosimeters for monitoring isocyanate exposure. For example, the adduct formed with L-valyl-glycyl-glycine can be hydrolyzed to release a hydantoin, which can be readily analyzed by GC/MS. []
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